2,4-Dimethylbenzoylacetonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of 2,4-Dimethylbenzoylacetonitrile consists of a benzene ring with two methyl groups at the 2 and 4 positions, a carbonyl group at the 1 position, and a nitrile group attached to the carbonyl carbon.Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 173.21 g/mol. Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Photochemical Reactivity
2,4-Dimethylbenzoylacetonitrile is involved in photochemical reactions where its phototransposition in acetonitrile can lead to the formation of different isomers. A study highlighted the division of dimethylbenzonitriles into two independent triads based on their photochemical reactivity, with 2,4-dimethylbenzonitrile being part of one such triad. The irradiation in 2,2,2-trifluoroethanol resulted in the addition products, demonstrating the compound's potential in photochemical applications (Howell et al., 2000).
Synthesis and Antimicrobial Activities
This compound derivatives have been synthesized and evaluated for their antimicrobial activities. One study synthesized a novel series of thiazole derivatives incorporating the pyridine moiety, which showed potential antibacterial and antifungal activities. These derivatives highlight the compound's role in the development of new antimicrobial agents (Rizk E. Khidre & I. Radini, 2021).
Effects on Enzymatic Activities
The effects of organic solvents, including acetonitrile, on enzymatic activities have been studied, with this compound potentially serving as a relevant compound in such studies. Research on human hepatocytes has shown that solvents like acetonitrile can influence the activities of various enzymes, providing insights into the compound's interaction with biological systems (J. Easterbrook et al., 2001).
Electrochemical Synthesis Applications
The compound's relevance extends to electrochemical synthesis, where its derivatives can be used as intermediates. A study on the electrochemical carboxylation of chloroacetonitrile in acetonitrile highlighted the efficient synthesis of cyanoacetic acid, demonstrating the utility of this compound derivatives in electrochemical applications (A. Isse & A. Gennaro, 2002).
Polymerization and Catalysis
The compound also finds application in the field of polymerization and catalysis. A study showed that acetonitrile, as a solvent, significantly increases the polymerization rate of 2,6-dimethylphenol, indicating the potential use of this compound in catalysis and polymer production processes (P. Gamez et al., 2001).
properties
IUPAC Name |
3-(2,4-dimethylphenyl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-10(9(2)7-8)11(13)5-6-12/h3-4,7H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOTYAKWHCILDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301627 | |
Record name | 2,4-DIMETHYLBENZOYLACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53882-91-0 | |
Record name | 53882-91-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145010 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-DIMETHYLBENZOYLACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,4-dimethylphenyl)-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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